2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

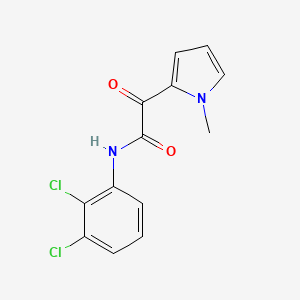

“2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 2-(5-methyl-1H-pyrazol-1-yl)acetamide .

Synthesis Analysis

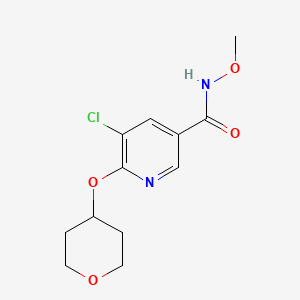

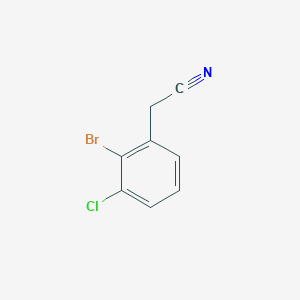

The synthesis of this compound involves a series of chemical reactions . The exact procedure can vary, but it typically involves the reaction of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it has been used as a starting material in the synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide” can vary depending on its specific structure and the conditions under which it is studied .Wissenschaftliche Forschungsanwendungen

Prostate Cancer Therapy

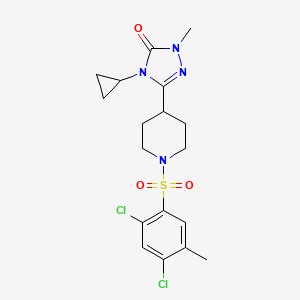

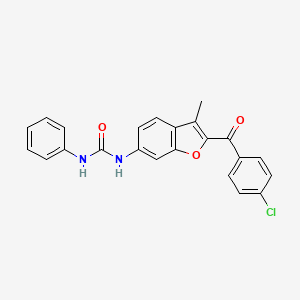

Androgen receptor (AR) signaling: plays a pivotal role in prostate cancer (PCa) development. Researchers have explored novel AR antagonists to combat PCa progression. In this context, 2-(5-methyl-1H-pyrazol-1-yl)propanohydrazide derivatives were designed and synthesized. Notably, compound 6f emerged as a potent AR antagonist, inhibiting AR activity effectively. Additionally, some compounds in this series exhibited higher anti-proliferative activity against LNCaP cells than the standard drug Bicalutamide .

Antileishmanial Activity

Pyrazole-bearing compounds have shown diverse pharmacological effects, including potent antileishmanial activity. Researchers synthesized hydrazine-coupled pyrazoles, and among them, compound 13 demonstrated promising antileishmanial properties. Molecular docking studies supported its efficacy, making it a potential candidate for combating leishmaniasis .

Antimalarial Potential

The same pyrazole derivatives (compounds 14 and 15) also exhibited significant inhibition against Plasmodium berghei, a malaria-causing parasite. Compound 15, in particular, achieved an impressive 90.4% suppression, highlighting its antimalarial potential .

Chemical Sourcing and Procurement

For researchers and pharmaceutical companies, 2-(5-methyl-1H-pyrazol-1-yl)propanohydrazide is available for sourcing and procurement. ChemScene offers this compound, which has the chemical formula C7H12N4O, for various applications .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide” could include further studies on its potential applications in medicinal chemistry, particularly in the treatment of prostate cancer . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .

Eigenschaften

IUPAC Name |

2-(5-methylpyrazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-5-3-4-9-11(5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZISFFLQRZHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C(C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)